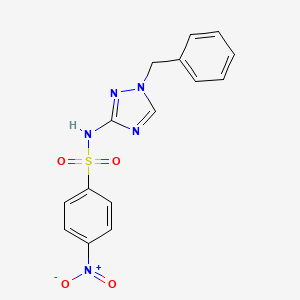

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide

Overview

Description

Synthesis Analysis

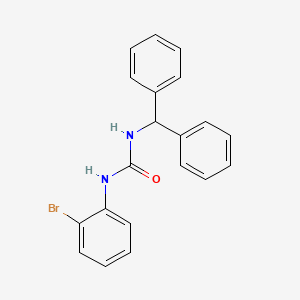

The synthesis of compounds related to N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide involves base-mediated intramolecular C-arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, a key intermediate towards nitrogenous heterocycles (Kisseljova et al., 2014). An efficient synthesis pathway has been reported, highlighting the conversion of starting materials through various steps, including bromination, nitration, and alkylation, to yield complex sulfonamides with improved yield and mild reaction conditions (Feifei Wu et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide, including crystallographic studies, reveals intricate details about their spatial arrangement and intermolecular interactions. For example, X-ray crystallography has been employed to determine the structure of related molecules, providing insights into their conformation and how structural features impact their reactivity and properties (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Nitrobenzenesulfonamides, including compounds structurally related to N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide, are versatile intermediates for various chemical transformations. They undergo smooth alkylation, providing a pathway to synthesize advanced nitrogenous heterocycles and secondary amines with high yields (Fukuyama et al., 1995).

Physical Properties Analysis

Investigations into the physical properties of nitrobenzenesulfonamides, including their conformational properties in both gas and crystalline phases, have been conducted using techniques like gas-phase electron diffraction and quantum chemical studies. Such studies reveal the influence of substituents on conformational features, offering a deeper understanding of their stability and behavior under different conditions (Giricheva et al., 2011).

Scientific Research Applications

Advanced Intermediates for Heterocycles Synthesis

N-Benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation to yield benzhydrylamines. These compounds, particularly when containing electron-withdrawing groups, serve as advanced intermediates toward the synthesis of nitrogenous heterocycles. This has been exemplified in the synthesis of indazole oxides and quinazolines, indicating the compound's utility in complex organic synthesis and heterocyclic chemistry (Kisseljova et al., 2014).

Crystal Structure Insights

The crystal structure of related compounds, such as oryzalin (a sulfonamide with herbicidal properties), provides fundamental insights into the molecular geometry, which is crucial for understanding the physical and chemical properties of these compounds. These insights are valuable for the design of new molecules with desired biological or chemical properties (Kang et al., 2015).

Bacterial Biofilm Inhibition

N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been studied for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Some synthesized molecules exhibited suitable inhibitory action against these bacterial biofilms, showcasing the potential of such compounds in addressing bacterial resistance mechanisms and infections (Abbasi et al., 2020).

Chemical Space Mining

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been used as key intermediates in different chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, highlighting the role of these compounds in exploring chemical space and synthesizing novel molecules (Fülöpová & Soural, 2015).

Antitumor Activity

Research into N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides has shown significant antiproliferative and apoptotic activities against human tumor cell lines. This demonstrates the compound's potential in cancer research, particularly in the development of new therapeutic agents targeting specific pathways involved in cancer cell proliferation and survival (Abbassi et al., 2014).

properties

IUPAC Name |

N-(1-benzyl-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4S/c21-20(22)13-6-8-14(9-7-13)25(23,24)18-15-16-11-19(17-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBIGCLIAXOICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide | |

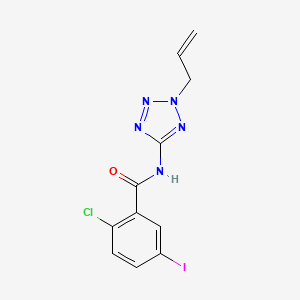

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole](/img/structure/B4585828.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)

![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)

![4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4585858.png)

![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)

![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)

![2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)